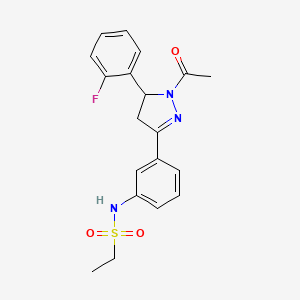

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that features a pyrazole ring substituted with an acetyl group and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the acetyl and fluorophenyl groups. The final step involves the sulfonamide formation.

Pyrazole Ring Formation: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Fluorophenyl Substitution: The acetylated pyrazole is reacted with a fluorobenzene derivative under Friedel-Crafts conditions.

Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has shown promising biological activities, particularly in antiviral research. Notably, it has been identified as a potential inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease, which is crucial for viral replication. Molecular docking studies indicate that this compound binds effectively to the target enzyme, suggesting its potential as a lead compound for further development in antiviral therapies .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antiviral Activity : In silico studies have demonstrated that this compound exhibits significant inhibitory activity against DEN2 NS2B/NS3 serine protease. The binding affinity was evaluated through molecular dynamics simulations, confirming its potential as a drug candidate for dengue virus treatment .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the compound's structure impact its biological activity. Variations in substituents on the pyrazole ring have been explored to optimize potency and selectivity against viral targets .

- Pharmacokinetics and Toxicology : Preliminary assessments of pharmacokinetic properties indicate favorable absorption and metabolic profiles in vitro. Toxicological evaluations are ongoing to assess safety margins before advancing to clinical trials .

Mecanismo De Acción

The mechanism of action of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance its solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-(1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- N-(3-(1-acetyl-5-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Uniqueness

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its chloro- and bromo- analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that belongs to the sulfonamide class, known for its broad range of biological activities. This compound features a unique structure that includes a pyrazole ring and a fluorophenyl group, which suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents.

Structure and Composition

The compound's IUPAC name is N-[4-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide. Its molecular formula is C19H20FN3O3S, and it has a molecular weight of approximately 373.44 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

- Introduction of the Fluorophenyl Group: Substitution on the pyrazole ring occurs using a halogenated fluorobenzene derivative.

- Acetylation: The acetyl group is introduced via acetylation reactions.

- Sulfonamide Formation: The final step involves reacting with ethanesulfonyl chloride to yield the sulfonamide.

This compound likely exerts its biological effects through various mechanisms:

- Enzyme Inhibition: Similar to other sulfonamides, it may inhibit enzyme activity by mimicking natural substrates, thus blocking active sites essential for biological processes.

- Antimicrobial Activity: The compound's structural characteristics suggest potential as an antimicrobial agent, targeting bacterial cell functions.

Research Findings

Recent studies have explored the efficacy of similar compounds in various biological contexts:

- Anticancer Properties: Research indicates that compounds with bromodomain inhibition properties can effectively block cell proliferation in cancer models. For instance, BET inhibitors have shown promise in reducing tumor growth by interfering with transcriptional regulation associated with oncogenes like MYC .

- Anti-inflammatory Effects: Compounds in this class have demonstrated anti-inflammatory activity by modulating cytokine production and immune responses, which could be beneficial in treating inflammatory diseases .

Antitumor Activity

A study evaluating bromodomain inhibitors indicated that compounds similar to this compound displayed significant antitumor effects in various cancer cell lines. These compounds were effective in inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Antimicrobial Efficacy

Another study focused on sulfonamides demonstrated their effectiveness against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhanced their antimicrobial potency by improving membrane permeability and binding affinity to bacterial enzymes .

Table 1: Comparison of Biological Activities

Propiedades

IUPAC Name |

N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-15-8-6-7-14(11-15)18-12-19(23(21-18)13(2)24)16-9-4-5-10-17(16)20/h4-11,19,22H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGIJFJLWGZLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.